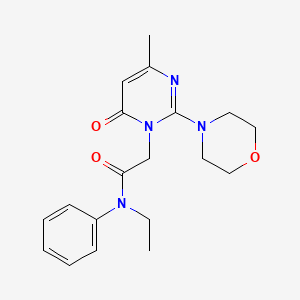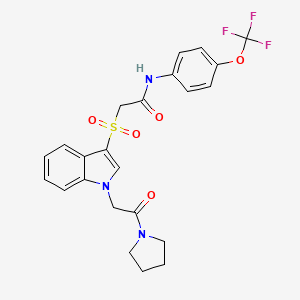
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The research involves synthesizing various pyrazole derivatives and their potential applications. For instance, Hassaneen and Shawali (2013) described the regioselective synthesis of functionalized 3,4'-bis-(pyrazolyl)ketones, showcasing the chemical reactivity of similar compounds in synthesizing pyrazolo[3,4-d]pyridazine derivatives confirmed by spectral and elemental analyses (Hassaneen & Shawali, 2013). Such synthetic routes are crucial for developing compounds with potential pharmacological activities.
Antioxidant, Antitumor, and Antimicrobial Activities
Research on similar compounds also explores their potential biomedical applications. For example, El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridines. They found that compounds exhibited significant activity against liver and breast cancer cell lines, as well as against Gram-positive and Gram-negative bacteria (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthetic Applications in Heterocyclic Chemistry
Another aspect of scientific research applications includes the utility of enaminonitriles in heterocyclic synthesis, such as the synthesis of pyrazole, pyridine, and pyrimidine derivatives. Fadda et al. (2012) used key intermediates for synthesizing a range of acrylonitrile derivatives, demonstrating the versatility of similar compounds in creating bioactive heterocycles (Fadda, Etman, El-Seidy, & Elattar, 2012).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, starting from related heterocyclic compounds, and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research indicates the potential of such compounds in drug development and the exploration of their biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Eigenschaften
IUPAC Name |
(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-12-15(2)25(22-14)17-6-8-19(27)24(23-17)11-10-21-18(26)7-5-16-4-3-9-20-13-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,26)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAXMBOVGFROPH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

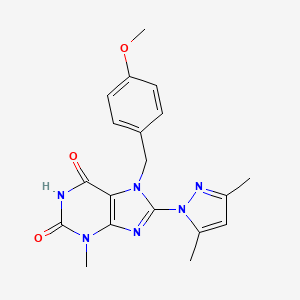
![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2860376.png)
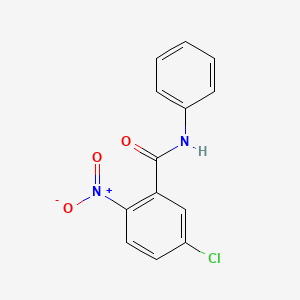


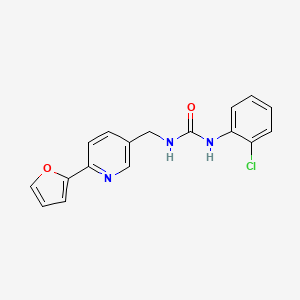


![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)
![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)


